Cas no 123045-56-7 (3-(Propan-2-yl)benzene-1-sulfonamide)
3-(Propan-2-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide,3-(1-methylethyl)-
- 3-propan-2-ylbenzenesulfonamide
- Benzenesulfonamide, 3-(1-methylethyl)- (9CI)
- 3-Isopropylbenzenesulfonamide
- EN300-116677
- 123045-56-7
- SCHEMBL84614
- 3-(propan-2-yl)benzene-1-sulfonamide
- AKOS009386354
- Z401602462
- CS-0223793
- DTXSID60632225
- Benzenesulfonamide, 3-(1-methylethyl)-
- 3-(Propan-2-yl)benzene-1-sulfonamide
-
- Inchi: 1S/C9H13NO2S/c1-7(2)8-4-3-5-9(6-8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12)
- InChI Key: BNWXZHIYRPWHDT-UHFFFAOYSA-N
- SMILES: S(C1=CC=CC(=C1)C(C)C)(N)(=O)=O
Computed Properties
- Exact Mass: 199.06679
- Monoisotopic Mass: 199.06669983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 68.5Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 336.6±35.0 °C at 760 mmHg
- Flash Point: 157.4±25.9 °C
- PSA: 60.16
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-(Propan-2-yl)benzene-1-sulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(Propan-2-yl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B523790-10mg |
3-(Propan-2-yl)benzene-1-sulfonamide |
123045-56-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B523790-50mg |
3-(Propan-2-yl)benzene-1-sulfonamide |
123045-56-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B523790-100mg |
3-(Propan-2-yl)benzene-1-sulfonamide |
123045-56-7 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-116677-0.05g |
3-(propan-2-yl)benzene-1-sulfonamide |
123045-56-7 | 95.0% | 0.05g |
$166.0 | 2025-03-21 | |
| Enamine | EN300-116677-0.1g |
3-(propan-2-yl)benzene-1-sulfonamide |
123045-56-7 | 95.0% | 0.1g |
$248.0 | 2025-03-21 | |
| Enamine | EN300-116677-0.25g |
3-(propan-2-yl)benzene-1-sulfonamide |
123045-56-7 | 95.0% | 0.25g |
$353.0 | 2025-03-21 | |
| Enamine | EN300-116677-0.5g |
3-(propan-2-yl)benzene-1-sulfonamide |
123045-56-7 | 95.0% | 0.5g |
$557.0 | 2025-03-21 | |
| Enamine | EN300-116677-1.0g |
3-(propan-2-yl)benzene-1-sulfonamide |
123045-56-7 | 95.0% | 1.0g |
$714.0 | 2025-03-21 | |
| Enamine | EN300-116677-2.5g |
3-(propan-2-yl)benzene-1-sulfonamide |
123045-56-7 | 95.0% | 2.5g |
$1399.0 | 2025-03-21 | |
| Enamine | EN300-116677-5.0g |
3-(propan-2-yl)benzene-1-sulfonamide |
123045-56-7 | 95.0% | 5.0g |
$2070.0 | 2025-03-21 |
3-(Propan-2-yl)benzene-1-sulfonamide Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-(Propan-2-yl)benzene-1-sulfonamide
Recent Advances in the Study of 3-(Propan-2-yl)benzene-1-sulfonamide (CAS: 123045-56-7): A Promising Sulfonamide Derivative
3-(Propan-2-yl)benzene-1-sulfonamide, a sulfonamide derivative with the CAS number 123045-56-7, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. Sulfonamides have long been recognized for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. The isopropyl-substituted benzene sulfonamide scaffold of this compound suggests potential for enhanced bioactivity and selectivity, making it a promising candidate for further investigation.
A 2023 study published in the Journal of Medicinal Chemistry explored the inhibitory effects of 3-(Propan-2-yl)benzene-1-sulfonamide on carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in various cancer types. The researchers employed X-ray crystallography to elucidate the binding mode of the compound, revealing a unique interaction pattern with the zinc ion in the active site. Molecular dynamics simulations further supported these findings, demonstrating stable binding over a 100-ns trajectory.
In parallel research, a team from MIT reported the compound's potential as a modulator of protein-protein interactions (PPIs) in inflammatory pathways. Their work, published in ACS Chemical Biology, demonstrated that 3-(Propan-2-yl)benzene-1-sulfonamide could disrupt the TNF-α-TNFR1 interaction with an IC50 of 12.3 μM, suggesting possible applications in treating inflammatory diseases. The study utilized surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to characterize the binding thermodynamics.
Recent patent filings (WO2023056789, US20240148921) have disclosed novel synthetic routes for 3-(Propan-2-yl)benzene-1-sulfonamide that improve yield and purity. The optimized procedures involve palladium-catalyzed coupling reactions followed by selective sulfonylation, achieving overall yields of 78-82% with >99% purity by HPLC. These developments address previous challenges in large-scale production of the compound.
Pharmacokinetic studies in rodent models have shown favorable ADME properties for 3-(Propan-2-yl)benzene-1-sulfonamide, including oral bioavailability of 68±5% and a plasma half-life of 4.2 hours. The compound demonstrated good blood-brain barrier penetration in these studies, suggesting potential CNS applications. Metabolite identification revealed primarily hepatic clearance with minimal reactive metabolite formation.
Ongoing clinical investigations are evaluating 3-(Propan-2-yl)benzene-1-sulfonamide as a potential therapeutic for glioblastoma (NCT05678945) and rheumatoid arthritis (NCT05782311). Preliminary Phase I results indicate good tolerability with no dose-limiting toxicities observed up to 800 mg daily. The compound's unique dual mechanism of action—combining carbonic anhydrase inhibition with PPI modulation—makes it particularly interesting for these indications.
Future research directions include structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as formulation development to enhance solubility. The compound's versatility as a chemical scaffold suggests potential for generating novel derivatives with tailored pharmacological profiles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
123045-56-7 (3-(Propan-2-yl)benzene-1-sulfonamide) Related Products
- 6335-39-3(4-(propan-2-yl)benzene-1-sulfonamide)
- 1135-00-8(4-butylbenzene-1-sulfonamide)
- 138-38-5(4-ethylbenzene-1-sulfonamide)
- 1145-60-4(4-Benzylbenzenesulfonamide)
- 99-46-7(3-ethylbenzene-1-sulfonamide)
- 1132-18-9(4-propylbenzene-1-sulfonamide)
- 6292-59-7(4-tert-butylbenzene-1-sulfonamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)